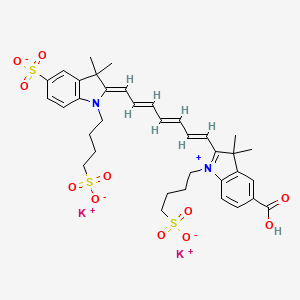
NIR-3 dye
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NIR-3 dye is a cyanine dye and an organic potassium salt. It has a role as a fluorochrome. It contains a NIR-3(2-).
Aplicaciones Científicas De Investigación
Bioimaging Applications
NIR-3 dye is primarily utilized in bioimaging due to its ability to penetrate biological tissues with minimal scattering. This characteristic makes it suitable for various imaging modalities, including fluorescence imaging and photoacoustic imaging.
Key Developments:
- Tumor Visualization: this compound has shown promise in visualizing tumors in vivo. Studies indicate that it can selectively accumulate in cancer cells while sparing normal cells, thereby enhancing the contrast in imaging . This property allows for precise identification of tumor margins during surgical procedures.
- Real-time Imaging: The development of this compound derivatives has facilitated real-time imaging of biological processes. For instance, modifications to enhance water solubility have led to successful applications in live cell imaging .
Cancer Diagnostics
The specificity of this compound for cancerous tissues has made it an invaluable tool in cancer diagnostics. Its application extends beyond mere visualization; it plays a crucial role in the detection and monitoring of cancer progression.
Case Studies:
- Detection of Circulating Tumor Cells (CTCs): this compound has been employed to detect CTCs in human blood samples with high sensitivity. This capability is critical for early cancer diagnosis and monitoring treatment efficacy .
- Dual Imaging Modalities: Research has demonstrated that this compound can be used as a dual imaging agent, combining fluorescence and photoacoustic signals to provide comprehensive information about tumor characteristics .
Photothermal Therapy
This compound is also being explored for its potential in photothermal therapy (PTT), where it is used to convert absorbed light into heat, selectively destroying cancer cells.
Mechanism:
- Upon excitation with NIR light, this compound generates heat that can induce apoptosis in targeted tumor cells while minimizing damage to surrounding healthy tissue. This selective heating is advantageous for therapeutic interventions .
Data Tables and Comparative Analysis
The following table summarizes the key properties and applications of this compound compared to other common NIR dyes:
| Property/Application | This compound | Other Common NIR Dyes |
|---|---|---|
| Absorption Peak (nm) | ~800 | ~750 - 900 |
| Fluorescence Quantum Yield | Moderate (~0.37) | Varies (0.1 - 0.8) |
| Solubility | Water-soluble | Varies |
| Tissue Penetration Depth | High | Moderate |
| Applications | Bioimaging, Cancer Diagnostics, PTT | Imaging, Drug Delivery |
Análisis De Reacciones Químicas
Functional Group Transformations
NIR-3 undergoes targeted modifications to optimize performance:
-
Amidation : Reacting with carbodiimides, the dye forms stable amide bonds with biomolecules (e.g., antibodies), enabling bioconjugation for imaging.
-
Oxidation : Ag₂O-mediated oxidation of thienothiophene units extends conjugation, shifting absorption to longer wavelengths .
-
pH-dependent deprotonation : Phenolic groups in structurally analogous dyes exhibit pKa ~6.5, affecting solubility and fluorescence in physiological conditions .
Table 2: Stability under varying conditions
| Condition | Effect on NIR-3 | Source |
|---|---|---|
| pH 4–7 | Stable fluorescence | |
| Polar aprotic solvents | Enhanced quantum yield (Φ = 0.37) | |
| NIR irradiation | Ligand cleavage (hydrophobic aggregation) |
Photochemical Reactivity
NIR-3 participates in light-driven reactions essential for imaging and photopolymerization:
-
Photodynamic therapy (PDT) : Generates reactive oxygen species (ROS) via energy transfer to molecular oxygen under 700–800 nm light .
-
Radical initiation : In three-component systems (e.g., with iodonium salts and amines), NIR-3 absorbs light to produce free radicals, initiating polymerization with >80% acrylate conversion .
Mechanism :
Propiedades
Fórmula molecular |
C36H42K2N2O11S3 |
|---|---|
Peso molecular |
853.1 g/mol |
Nombre IUPAC |
dipotassium;(2Z)-2-[(2E,4E,6E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate |
InChI |
InChI=1S/C36H44N2O11S3.2K/c1-35(2)28-24-26(34(39)40)16-18-30(28)37(20-10-12-22-50(41,42)43)32(35)14-8-6-5-7-9-15-33-36(3,4)29-25-27(52(47,48)49)17-19-31(29)38(33)21-11-13-23-51(44,45)46;;/h5-9,14-19,24-25H,10-13,20-23H2,1-4H3,(H3-,39,40,41,42,43,44,45,46,47,48,49);;/q;2*+1/p-2 |
Clave InChI |
XULWNLNVIZGOMP-UHFFFAOYSA-L |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)[O-])C.[K+].[K+] |
SMILES canónico |
CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)[O-])C.[K+].[K+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















